Brevinin-1BYc
Description
Brevinin-1BYc is a cationic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the North American frog Rana boylii. It belongs to the brevinin-1 family, characterized by a conserved 24-amino-acid sequence with a C-terminal cyclic heptapeptide domain (Rana box) . This compound exhibits broad-spectrum antimicrobial activity, particularly against Candida albicans, though its potency is significantly influenced by specific amino acid substitutions. Key structural modifications include Lys11→Thr, Phe17→Leu, and Val20→Ile, which collectively reduce its antifungal efficacy by ninefold compared to its analog Brevinin-1BYb .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPILASLAATLGPKLLCLITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-1 Family Members
Brevinin-1BYc shares structural homology with other brevinin-1 peptides but differs in critical residues that modulate activity:
- Brevinin-1BYa: The parent peptide with the highest antifungal potency. No substitutions reported.
- Brevinin-1BYb : Contains a Phe12→Leu substitution, reducing anti-C. albicans activity by fourfold compared to BYa .
- This compound : Additional substitutions (Lys11→Thr , Phe17→Leu , Val20→Ile ) further diminish activity, highlighting the importance of cationic residues and hydrophobic packing in antimicrobial efficacy .
Table 1: Brevinin-1 Family Activity Profile
Other Frog AMP Families
Cross-Family AMP Comparisons
This compound is frequently compared to other amphibian AMPs with α-helical structures:
Table 2: Broad-Spectrum AMP Comparison
Structural and Functional Insights
- Role of Cationic Residues : The Lys11→Thr substitution in this compound reduces net positive charge, impairing membrane interaction and explaining its lower antifungal activity compared to BYa and BYb .
- Hydrophobic Core Stability : Substitutions at Phe17→Leu and Val20→Ile disrupt hydrophobic packing, critical for pore formation in microbial membranes .
- Antiviral Mechanism : Despite reduced antifungal activity, this compound’s α-helical structure enables high binding affinity to SARS-CoV-2 spike protein S1, likely through electrostatic interactions with viral glycoproteins .
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